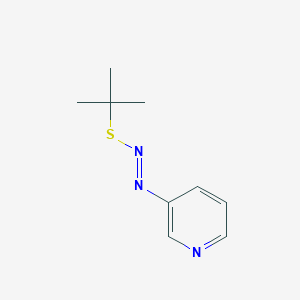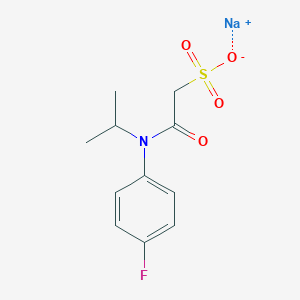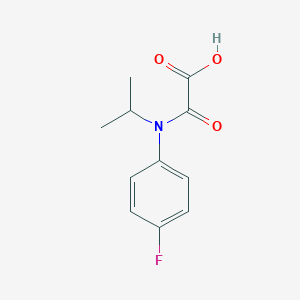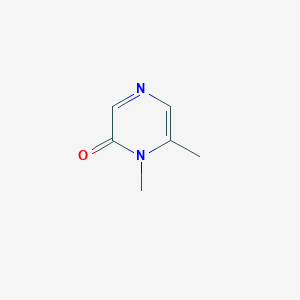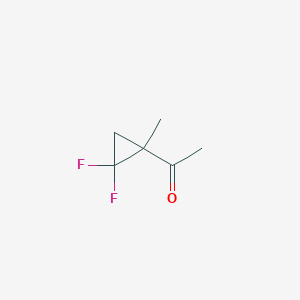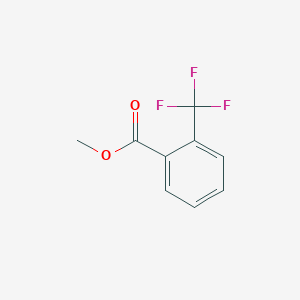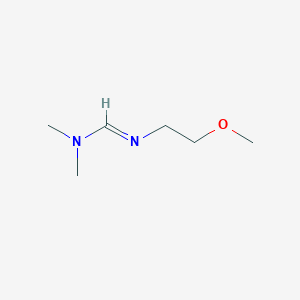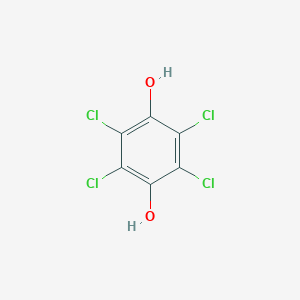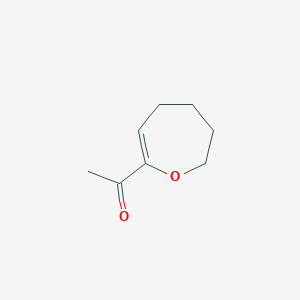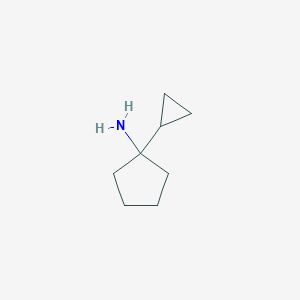
1-Cyclopropylcyclopentanamine
Overview
Description
1-Cyclopropylcyclopentanamine, also known as cPCA, is a cyclic amine compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a cycloalkyl derivative of amine, which has a cyclopropyl group attached to the cyclopentane ring. The unique structural features of cPCA make it an interesting compound for researchers to study its synthesis, mechanism of action, and potential applications.
Mechanism Of Action
The mechanism of action of 1-Cyclopropylcyclopentanamine is not yet fully understood. However, it has been reported to act as a selective serotonin reuptake inhibitor (SSRI), which means that it inhibits the reuptake of serotonin in the brain. This leads to an increase in serotonin levels, which can help in the treatment of depression and anxiety disorders.
Biochemical And Physiological Effects
1-Cyclopropylcyclopentanamine has been reported to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which can help in the treatment of depression and anxiety disorders. In addition, 1-Cyclopropylcyclopentanamine has been reported to have anticonvulsant and analgesic effects.
Advantages And Limitations For Lab Experiments
The advantages of using 1-Cyclopropylcyclopentanamine in lab experiments include its unique structural features, which make it a useful building block for the synthesis of various compounds. In addition, 1-Cyclopropylcyclopentanamine has been reported to have potential therapeutic applications in the treatment of depression and anxiety disorders.
The limitations of using 1-Cyclopropylcyclopentanamine in lab experiments include its potential toxicity and the need for careful handling. In addition, the synthesis of 1-Cyclopropylcyclopentanamine can be challenging and requires specialized equipment and expertise.
Future Directions
There are several future directions for the study of 1-Cyclopropylcyclopentanamine. One potential area of research is the development of new therapeutic agents for the treatment of depression and anxiety disorders. In addition, 1-Cyclopropylcyclopentanamine can be further studied for its potential applications in the field of organic synthesis.
Another area of research is the study of the mechanism of action of 1-Cyclopropylcyclopentanamine. Further studies are needed to fully understand how 1-Cyclopropylcyclopentanamine interacts with serotonin receptors in the brain.
Conclusion
1-Cyclopropylcyclopentanamine is a cyclic amine compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique structural features make it a useful building block for the synthesis of various compounds, and it has shown promising results as a potential therapeutic agent for the treatment of depression and anxiety disorders. Further studies are needed to fully understand the mechanism of action of 1-Cyclopropylcyclopentanamine and its potential applications in various fields of scientific research.
Scientific Research Applications
1-Cyclopropylcyclopentanamine has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, 1-Cyclopropylcyclopentanamine has been studied for its potential as a therapeutic agent for the treatment of depression and anxiety disorders. It has been reported to act as a selective serotonin reuptake inhibitor (SSRI) and has shown promising results in preclinical studies.
In addition, 1-Cyclopropylcyclopentanamine has been studied for its potential in the field of organic synthesis. It has been reported to be a useful building block for the synthesis of various compounds due to its unique structural features.
properties
CAS RN |
132439-41-9 |
|---|---|
Product Name |
1-Cyclopropylcyclopentanamine |
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
1-cyclopropylcyclopentan-1-amine |
InChI |
InChI=1S/C8H15N/c9-8(7-3-4-7)5-1-2-6-8/h7H,1-6,9H2 |
InChI Key |
AMNLAEZUDVGLNT-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C2CC2)N |
Canonical SMILES |
C1CCC(C1)(C2CC2)N |
synonyms |
Cyclopentanamine, 1-cyclopropyl- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

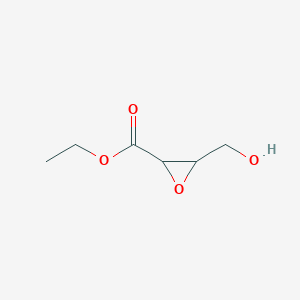

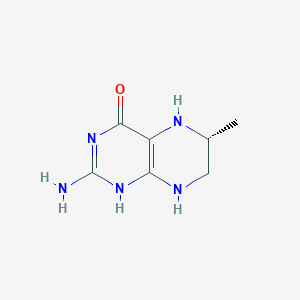

![1,2-Benzenediol, 4-fluoro-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]-(9CI)](/img/structure/B164969.png)
